
1-Octadecanamine, hydrochloride
Overview
Description
1-Octadecanamine, hydrochloride is a useful research compound. Its molecular formula is C18H40ClN and its molecular weight is 306.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Octadecanamine, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octadecanamine, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nanocrystal Synthesis and Purity : 1-Octadecene, closely related to 1-Octadecanamine, is used as a solvent in high-temperature nanocrystal synthesis. It's been found to polymerize under these conditions, potentially contaminating the nanocrystal product. Alternative approaches using saturated, aliphatic solvents or ligand exchange methods have been proposed to avoid impurities and improve nanocrystal purity, an important factor in many applications (Dhaene et al., 2019).
Quantum Dot-Based Non-Enzymatic Glucose Sensor : 1-Octadecanamine-capped Cu2ZnSnS4 quantum dots have shown potential as materials for non-enzymatic glucose biosensors. These quantum dots, synthesized through a solvothermal approach, displayed enhanced sensitivity and other beneficial properties for biosensor applications, including in blood serum determination (Zhou et al., 2020).
Hydrophobic Gold Nanoparticles : The synthesis of hydrophobic gold nanoparticles using octadecylamine and other alkylamines demonstrates the potential for creating monodispersed gold nanoparticles. These nanoparticles have applications in areas requiring hydrophobic gold nanoparticles, such as chemical sensors and electronic devices (Shen et al., 2006).
Hybrid Solar Cells : Cu2FeSnS4 nanocrystals synthesized using 1-octadecanamine, among other agents, have shown promise as effective electron acceptors for hybrid polymer-based solar cells, indicating potential applications in renewable energy technologies (Dong et al., 2017).
Self-Healing Surface Hydrophobicity : Using mesoporous silica as a reservoir for hydrophobic molecules like octadecylamine, a novel approach for achieving self-healing surface hydrophobicity has been developed. This method is particularly notable for not relying on fluoro-containing compounds, demonstrating potential in material science for creating durable, self-healing surfaces (Liu et al., 2012).
Hydrophobic Fluorescent Nanodiamonds : The synthesis of hydrophobic blue fluorescent nanodiamond by linking octadecylamine to the surface of nanodiamond particles has applications in areas requiring stable dispersions of nanodiamond in hydrophobic environments, such as biomedical imaging of cellular membranes (Mochalin & Gogotsi, 2009).
properties
IUPAC Name |
octadecylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJXPUAFDFIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-30-1 (Parent) | |
| Record name | Stearamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octadecanamine, hydrochloride | |
CAS RN |
1838-08-0 | |
| Record name | Octadecylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



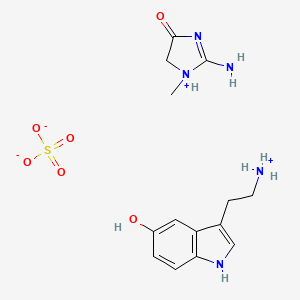
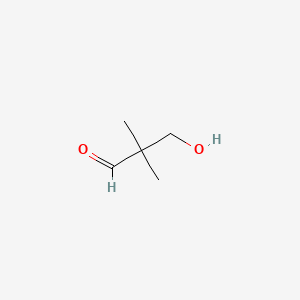
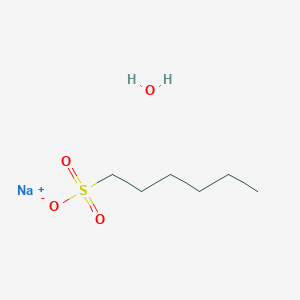
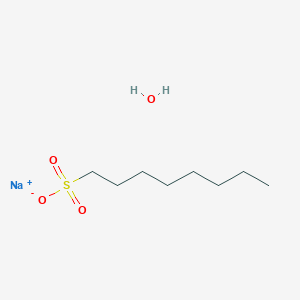
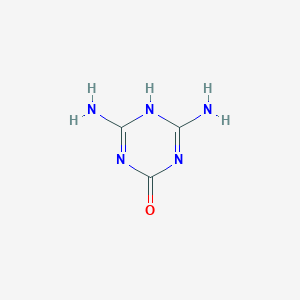
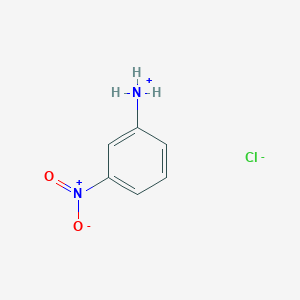


![1-[4-(Acetylamino)phenylsulfonyl]-L-proline](/img/structure/B7797554.png)
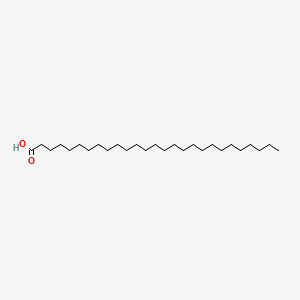



![2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B7797582.png)